
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate has been reported to exhibit cytotoxic effects on cancer cells and antifungal activity against various fungal strains. It has also been reported to induce apoptosis in cancer cells. However, the compound has not been extensively studied for its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit the activity of topoisomerase II, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water, its moderate toxicity, and its limited availability.
Orientations Futures
There are several future directions for research on 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate. These include:
1. Studying the mechanism of action of the compound in more detail to understand its biochemical and physiological effects.
2. Developing more efficient synthesis methods to increase the yield of the compound.
3. Testing the compound against a wider range of cancer cell lines and fungal strains.
4. Investigating the potential of the compound as a lead compound for the development of new drugs.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in vivo to understand its efficacy and toxicity.
Conclusion:
In conclusion, 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate is a chemical compound that has potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound has been reported to exhibit antitumor, antifungal, and antibacterial activities, and has shown promising results in inhibiting the growth of cancer cells. However, further research is needed to fully understand the potential of this compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate has been reported in the literature using different methods. One of the methods involves the reaction of 4-methoxybenzyl hydrazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzaldehyde with 3-chlorobenzoyl hydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the compound using these methods varies from 50% to 80%.
Applications De Recherche Scientifique
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has been tested against various cancer cell lines such as MCF-7, HepG2, and A549, and has shown promising results in inhibiting their growth. It has also been tested against fungal strains such as Candida albicans and Aspergillus niger, and has exhibited significant antifungal activity.
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-14-7-5-11(6-8-14)10-23-16(21)19-18-15(20)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGNKROOFRINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
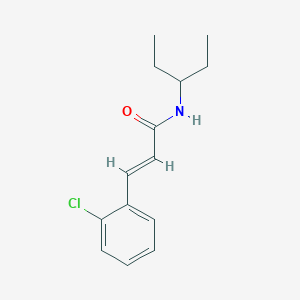
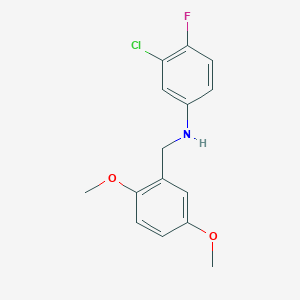
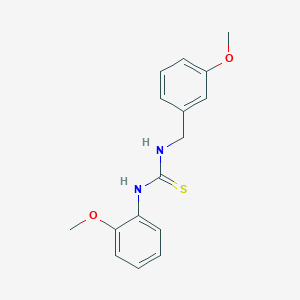
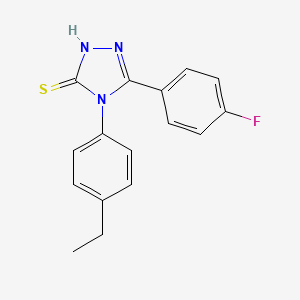
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
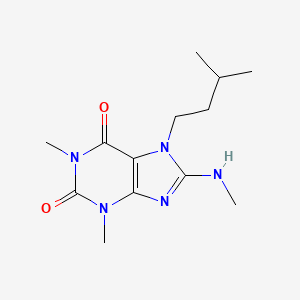
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
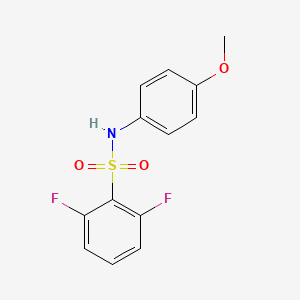
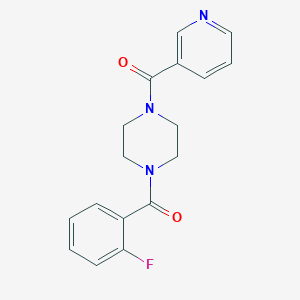
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)